![molecular formula C17H17BrN2OS B5031758 3-bromo-N-[(2,6-dimethylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B5031758.png)
3-bromo-N-[(2,6-dimethylphenyl)carbamothioyl]-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N-[(2,6-dimethylphenyl)carbamothioyl]-4-methylbenzamide is a chemical compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound belongs to the thioamide class and is characterized by the presence of a bromine atom, a carbamothioyl group, and a methylbenzamide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[(2,6-dimethylphenyl)carbamothioyl]-4-methylbenzamide can be achieved through various methods. One common approach involves the reaction of 3-bromo-4-methylbenzoic acid with 2,6-dimethylphenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and purification apply. Large-scale production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale chromatography or recrystallization techniques for purification.
化学反应分析
Types of Reactions
3-bromo-N-[(2,6-dimethylphenyl)carbamothioyl]-4-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
3-bromo-N-[(2,6-dimethylphenyl)carbamothioyl]-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 3-bromo-N-[(2,6-dimethylphenyl)carbamothioyl]-4-methylbenzamide involves the inhibition of the proteasome pathway. The proteasome is responsible for the degradation of intracellular proteins. Inhibition of this pathway leads to the accumulation of proteins, triggering the activation of the caspase pathway and ultimately inducing apoptosis in cancer cells. Additionally, the compound has been shown to have anti-inflammatory effects by modulating specific molecular targets and pathways.
相似化合物的比较
Similar Compounds
- 3-bromo-N-[(2,6-dimethylphenyl)carbamothioyl]benzamide
- 2-bromo-N-(3,4-dimethylphenyl)benzamide
- 4-bromo-3,5-dimethylphenyl N-(2,6-dimethylphenyl)carbamate
Uniqueness
3-bromo-N-[(2,6-dimethylphenyl)carbamothioyl]-4-methylbenzamide stands out due to its specific substitution pattern and the presence of both bromine and carbamothioyl groups
属性
IUPAC Name |
3-bromo-N-[(2,6-dimethylphenyl)carbamothioyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2OS/c1-10-7-8-13(9-14(10)18)16(21)20-17(22)19-15-11(2)5-4-6-12(15)3/h4-9H,1-3H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQRCLYHQBOIIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NC(=O)C2=CC(=C(C=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5031685.png)
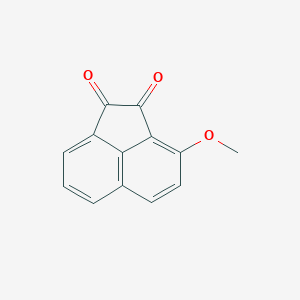
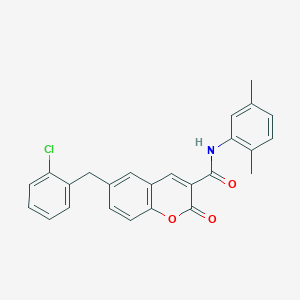

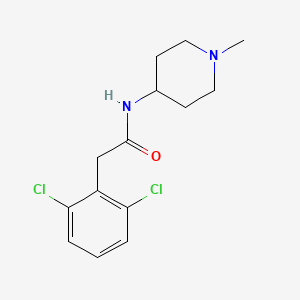
![4-(4-FLUOROPHENYL)-8-METHOXY-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2-THIONE](/img/structure/B5031739.png)
![2-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B5031745.png)
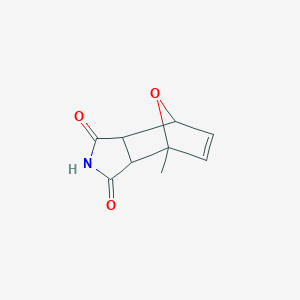
![4-methoxy-N-(2-methoxyethyl)-2-({1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5031761.png)
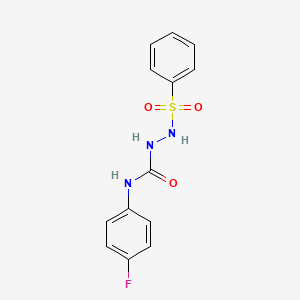
![[(2S)-4-methyl-2-phenylpiperazin-1-yl]-[2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]methanone](/img/structure/B5031768.png)
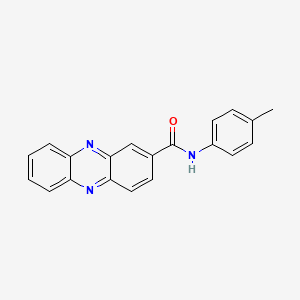
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B5031782.png)
